

Application Notes and Protocols: Antibacterial Properties of 3-(Substituted-methyl)-2-quinoxalinol Derivatives

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Compound of Interest

Compound Name: 3-(Bromomethyl)-2-quinoxalinol

Cat. No.: B184894

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These application notes provide a comprehensive overview of the synthesis, antibacterial activity, and experimental protocols for a series of novel quinoxalin-2(1H)-one derivatives. The data and methodologies presented are compiled from recent studies and are intended to guide researchers in the exploration of this promising class of antibacterial agents.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties. Modifications at the C-3 position of the quinoxalin-2(1H)-one scaffold, often initiating from a 3-methyl or 3-bromomethyl precursor, have been shown to yield compounds with potent antimicrobial efficacy. This document outlines the antibacterial potential of these derivatives, presenting key data and detailed experimental procedures.

Data Presentation: Antibacterial Activity

The antibacterial activity of various 3-(substituted-methyl)-2-quinoxalinol derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum

inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and IC50 values are summarized below.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one Derivatives (µg/mL)[1]

Compound	S. aureus (ATCC 29213)	B. subtilis (ATCC 6633)	E. coli (ATCC 25922)	P. aeruginosa (ATCC 27953)	K. pneumoniae (ATCC 700603)	S. typhimurium (ATCC 14028)
MIC / MBC	MIC / MBC	MIC / MBC	MIC / MBC	MIC / MBC	MIC / MBC	
4a	0.97 / 1.94	1.95 / 3.9	3.9 / 7.81	7.81 / 15.62	1.95 / 3.9	3.9 / 7.81
7	1.95 / 3.9	3.9 / 7.81	7.81 / 15.62	15.62 / 31.25	3.9 / 7.81	7.81 / 15.62
8a	3.9 / 7.81	7.81 / 15.62	15.62 / 31.25	31.25 / 62.5	7.81 / 15.62	15.62 / 31.25
11b	7.81 / 15.62	15.62 / 31.25	31.25 / 62.5	62.5 / 125	15.62 / 31.25	31.25 / 62.5
13	1.95 / 3.9	3.9 / 7.81	7.81 / 15.62	15.62 / 31.25	3.9 / 7.81	7.81 / 15.62
16	0.97 / 1.94	1.95 / 3.9	3.9 / 7.81	7.81 / 15.62	1.95 / 3.9	3.9 / 7.81
Tetracycline	15.62 / 18.74	31.25 / 37.5	31.25 / 37.5	62.5 / 75	31.25 / 37.5	62.5 / 75

Table 2: IC50 Values (µg/mL) of Quinoxalinone Derivatives Against Bacteria Implicated in Colorectal Cancer[2]

Compound	E. faecalis	B. fragilis	E. coli
4c	9.60	14.20	18.10
4d	10.80	15.80	19.50
6b	12.65	18.25	22.40
6e	12.40	17.90	21.80
Ampicillin	12.75	16.15	20.25

Experimental Protocols

Detailed methodologies for the synthesis of the quinoxalinone core and subsequent derivatization, as well as the protocol for antibacterial activity screening, are provided below.

Protocol 1: Synthesis of 3-Hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one[1]

- Step 1: Synthesis of Dihydroquinoxaline-2,3-dione Derivative (2)
 - This step typically involves the condensation of a substituted o-phenylenediamine with oxalic acid.
- Step 2: Synthesis of 3-Hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one (3a)
 - To a solution of the dihydroquinoxaline-2,3-dione derivative (2) (1 mmol) in ethanol (5 mL), add hydrazine hydrate (80%) (5 mL) dropwise.
 - Stir the solution at room temperature for 30 minutes.
 - Heat the reaction mixture under reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Allow the mixture to cool to room temperature.
 - Collect the solid precipitate that forms by filtration.

- Crystallize the product from ethanol to yield the desired 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one.

Protocol 2: Synthesis of Hydrazone Derivatives (e.g., 4a) [1]

- To a solution of 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one (3a) (1 mmol) in ethanol (25 mL), add the desired substituted aromatic aldehyde (1 mmol).
- Add acetic acid (2 mL) as a catalyst.
- Heat the solution mixture under reflux for 3-6 hours, monitoring the reaction by TLC.
- Upon completion, a solid precipitate will form.
- Collect the precipitate by filtration.
- Crystallize the product from an ethanol/DMF mixture to yield the final hydrazone derivative.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)[1][3]

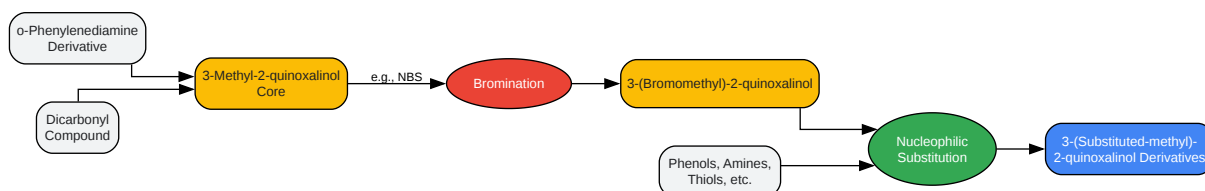
- Preparation of Bacterial Inoculum:
 - Culture the bacterial strains overnight in a suitable broth medium (e.g., Nutrient Broth or Mueller-Hinton Broth).
 - Dilute the culture to achieve a final concentration of approximately 1×10^8 CFU/mL for bacteria.
- Preparation of Test Compounds:
 - Prepare stock solutions of the synthesized quinoxalinone derivatives in a suitable solvent (e.g., DMSO).

- Perform a two-fold serial dilution of the stock solutions in the appropriate broth medium in a 96-well microtiter plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
- Inoculation and Incubation:
 - Add the prepared bacterial inoculum to each well of the microtiter plate.
 - Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
 - Incubate the plates at 37°C for 24 hours.
- MIC Determination:
 - The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
- MBC Determination:
 - Take an aliquot from the wells showing no visible growth (at and above the MIC).
 - Spread the aliquot onto an agar plate of the appropriate medium.
 - Incubate the plates at 37°C for 24 hours.
 - The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathway for the creation of 3-(substituted-methyl)-2-quinoxalinol derivatives.

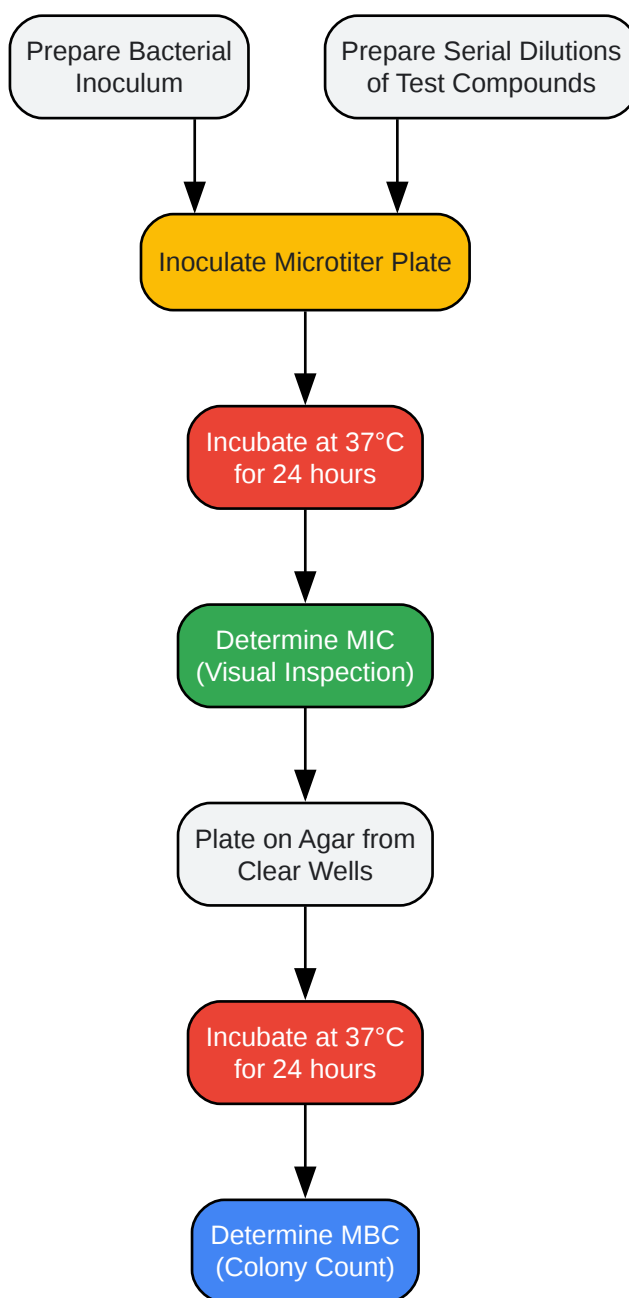


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Caption: General synthetic scheme for 3-(substituted-methyl)-2-quinoxalino derivatives.

Experimental Workflow for Antibacterial Screening

The diagram below outlines the key steps in evaluating the antibacterial properties of the synthesized compounds.



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Caption: Workflow for MIC and MBC determination of quinoxalinol derivatives.

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References

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